BZ-Gly-phe-arg-OH

Beschreibung

Overview and Significance of BZ-Gly-Phe-Arg-OH as a Synthetic Tripeptide in Biological Systems

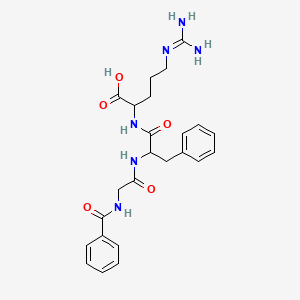

This compound, also known as Benzoyl-Glycine-Phenylalanine-Arginine, is a synthetically derived tripeptide. It comprises three amino acid residues: glycine, phenylalanine, and arginine, with a benzoyl group attached to the N-terminus and a free carboxyl group at the C-terminus chemimpex.comchemimpex.comcymitquimica.com. This specific structure confers unique properties that are leveraged in various biochemical applications.

The significance of this compound lies in its utility as a building block and a model compound in drug development and molecular biology chemimpex.comchemimpex.com. Its structure is recognized for enhancing peptide stability and bioactivity, making it an excellent candidate for therapeutic formulations and targeted delivery systems chemimpex.comchemimpex.com. Researchers utilize this tripeptide in studies aimed at understanding protein interactions and cellular signaling pathways, providing insights into fundamental biological processes chemimpex.comchemimpex.com. Furthermore, its application extends to biotechnology, where it contributes to the production of biopharmaceuticals and the development of specific diagnostic tools chemimpex.com. The compound's ability to improve interactions with biological targets enhances its efficacy in drug delivery systems, underscoring its value in advancing therapeutic strategies chemimpex.com.

Historical Development and Evolution of Tripeptide Substrates in Enzymology

The study of enzymes has a rich history, marked by a progression from using complex natural substrates to employing simpler, synthetic ones for more precise analysis. Initially, enzymes like plasmin were assayed using natural substrates such as casein or fibrin, which were cumbersome and difficult to quantify tandfonline.comfoodsafety.institute. This led to the development of synthetic substrates, starting with simple esters and amides of amino acids like lysine (B10760008) and arginine tandfonline.com.

The evolution continued with the introduction of chromogenic and fluorogenic peptide substrates, particularly tripeptides, which significantly advanced the field of enzymology tandfonline.comgoogle.comnih.govpeptide.co.jp. These substrates were designed to mimic the cleavage sites found in natural protein substrates, allowing for the sensitive and specific determination of enzyme activity. The incorporation of a chromophore or fluorophore, which is released upon enzymatic cleavage, enabled quantitative measurements of enzyme kinetics, including parameters like Michaelis constant (Km) and catalytic turnover rate (kcat) tandfonline.comnih.gov. This shift provided researchers with more reliable and reproducible methods for characterizing enzyme specificity, identifying inhibitors, and understanding reaction mechanisms tandfonline.compeptide.co.jpscbt.com. The development of tripeptide substrates represented a crucial step in making enzyme assays more accessible and informative, paving the way for targeted drug discovery and biochemical research.

Foundational Role of this compound as a Model Peptide Scaffold in Academic Investigations

This compound serves as a foundational model peptide scaffold in academic investigations due to its defined chemical structure and synthetic accessibility chemimpex.comchemimpex.com. Its utility as a scaffold allows researchers to explore fundamental aspects of peptide chemistry and biology. This includes investigating structure-activity relationships, which are critical for understanding how specific amino acid sequences and modifications influence biological function chemimpex.comchemimpex.com.

Academics utilize such tripeptide structures to study enzyme kinetics and to screen for potential enzyme inhibitors, contributing to the broader field of drug discovery chemimpex.comchemimpex.comchemimpex.com. The specific sequence of glycine, phenylalanine, and arginine, along with the benzoyl cap, provides a well-defined starting point for designing novel peptide derivatives with tailored properties such as enhanced stability, improved bioavailability, or increased specificity towards particular biological targets chemimpex.comchemimpex.com. As a component in peptide synthesis, this compound acts as a versatile building block, enabling the creation of more complex peptides for diverse research applications, from understanding protein-protein interactions to developing new therapeutic agents chemimpex.comchemimpex.com. Its role aligns with the broader use of tripeptide substrates in academic research for a wide array of biochemical assays and mechanistic studies tandfonline.compeptide.co.jpscbt.com.

Compound Profile: Benzoyl-Glycine-Phenylalanine-Arginine (this compound)

| Property/Application | Description |

| Chemical Name | Benzoyl-Glycine-Phenylalanine-Arginine |

| Abbreviation | This compound |

| Synonym(s) | Hippuryl-Phe-Arg-OH cymitquimica.com |

| CAS Number | 73167-83-6 cymitquimica.com |

| Molecular Formula | C₂₄H₃₀N₆O₅ cymitquimica.com |

| Molecular Weight | ~482.53 g/mol cymitquimica.com |

| Structure | A tripeptide consisting of Glycine, Phenylalanine, and Arginine, with a benzoyl group at the N-terminus and a free carboxyl group at the C-terminus. |

| Key Applications | Drug development, molecular biology, biochemical research, peptide synthesis, therapeutic formulations, targeted delivery systems, studying protein interactions, cellular signaling pathways, biotechnology, diagnostic tools chemimpex.comchemimpex.comchemimpex.com. |

| Significance | Enhances peptide stability and bioactivity; improves interaction with biological targets; serves as a model peptide scaffold for academic investigations. |

Eigenschaften

IUPAC Name |

2-[[2-[(2-benzamidoacetyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N6O5/c25-24(26)27-13-7-12-18(23(34)35)30-22(33)19(14-16-8-3-1-4-9-16)29-20(31)15-28-21(32)17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,28,32)(H,29,31)(H,30,33)(H,34,35)(H4,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKRRZAUNABSCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic Recognition, Hydrolysis Kinetics, and Substrate Specificity of Bz Gly Phe Arg Oh

Characterization of Protease Interactions with BZ-Gly-Phe-Arg-OH as a Substrate

The interaction between a protease and its substrate is a highly specific event governed by the complementary shapes and chemical properties of the enzyme's active site and the substrate's amino acid sequence. The peptide sequence N-terminal to the scissile bond (P positions) and C-terminal to the cleavage site (P' positions) are critical determinants of this specificity frontiersin.org. For substrates like this compound, the P1 arginine residue is the primary recognition site for trypsin-like serine proteases.

Substrate Specificity for Serine Proteases: Investigations with this compound and Analogs

The specificity of serine proteases for this compound and its analogs is investigated through kinetic studies that determine the Michaelis constant (Km) and the catalytic rate constant (kcat). These parameters provide insights into the enzyme's affinity for the substrate and its efficiency in catalysis.

The active site of thrombin interacts with a peptide sequence spanning several residues on either side of the cleavage site nih.gov. The P2 and P3 positions significantly influence the binding and turnover rate. While a proline at P2 is often favored in thrombin substrates, the Gly-Phe sequence in this compound can also be accommodated. The benzoyl group at the N-terminus and the phenylalanine at P2 likely engage in hydrophobic interactions within the active site cleft, contributing to substrate binding.

| Substrate | Enzyme | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |

|---|---|---|---|---|

| D-Phe-Pip-Arg-pNA (S-2238) | Human α-thrombin | 1.6 - 16 | 35 - 130 | 4.7 - 52 x 106 |

| Tos-Gly-Pro-Arg-pNA (Chromozym-TH) | Human α-thrombin | 1.6 - 16 | 35 - 130 | 4.7 - 52 x 106 |

| D-Phe-Pro-Arg-SBzl | Bovine thrombin | 0.72 | N/A | N/A |

Trypsin is a digestive serine protease that exhibits a strong preference for cleaving peptide bonds C-terminal to lysine (B10760008) and arginine residues wikipedia.orgstudy.comlibretexts.org. This specificity is primarily due to the presence of a negatively charged aspartic acid residue (Asp189) at the bottom of the S1 specificity pocket, which forms an ionic bond with the positively charged side chain of arginine or lysine acs.orgnih.gov.

The hydrolysis of substrates like this compound by trypsin follows the canonical serine protease mechanism, involving a catalytic triad of serine, histidine, and aspartate in the active site study.comnih.gov. The P1 arginine of the substrate binds in the S1 pocket, positioning the scissile bond for nucleophilic attack by the catalytic serine. The P2 and P3 residues, Phe and Gly respectively, also contribute to the binding affinity through interactions with the corresponding S2 and S3 subsites of the enzyme cdnsciencepub.com. While trypsin can hydrolyze a variety of arginine-containing peptides, the nature of the amino acids in the P2 and P3 positions can influence the kinetic parameters. For instance, increasing the hydrophobicity of the P4 residue in a series of trypsin chromogenic substrates significantly enhanced the substrate specificity (kcat/Km) wikipedia.org.

| Substrate | Enzyme | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |

|---|---|---|---|---|

| N-α-benzoyl-DL-arginine-p-nitroanilide (BAPNA) | Bogue (Boops boops) trypsin | 0.13 | 1.56 | 12 |

| PTA-GPA | Trypsin | N/A | N/A | ~4 times > PTA-Arg |

The kallikrein family of serine proteases is involved in a wide range of physiological and pathological processes nih.gov. While some kallikreins exhibit trypsin-like specificity, cleaving after arginine and lysine, others have chymotrypsin-like or elastase-like specificities nih.govlibretexts.org. Tissue kallikrein, for instance, can effectively cleave substrates after a Phe-Arg pair youtube.comnih.gov. The use of chromogenic substrates like D-Pro-Phe-Arg-pNA has been instrumental in profiling the activity of the kallikrein-kinin system in blood plasma nih.gov.

The substrate this compound, with its P1 arginine, is expected to be a substrate for trypsin-like kallikreins. The P2 phenylalanine may further enhance its interaction with certain kallikreins that have a preference for hydrophobic residues at this position. Kinetic studies with various peptide substrates have revealed that the efficiency of hydrolysis by kallikreins is dependent not only on the P1 residue but also on the amino acids in the surrounding P and P' positions cdnsciencepub.comnih.gov.

| Substrate | Enzyme | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |

|---|---|---|---|---|

| Bz-Pro-Phe-Arg-pNA | KLK2 | 75 ± 2 | 1.23 ± 0.02 | N/A |

| H-Pro-Phe-Arg-AMC | KLK2 | 69 ± 3 | 23.42 ± 0.09 | N/A |

Plasmin is the primary enzyme of the fibrinolytic system, responsible for the degradation of fibrin clots. It is a serine protease with a broad specificity, cleaving peptide bonds on the C-terminal side of both lysine and arginine residues nih.govresearchgate.net. The hydrolysis of fibrinogen by plasmin is a complex process, and the rate of this reaction can be influenced by the presence of arginine in high concentrations researchgate.net.

Synthetic substrates are widely used to assay plasmin activity pnas.orgexpasy.org. While dipeptides and their amides are generally resistant to plasmin, longer peptides containing lysine or arginine can be cleaved nih.gov. The sequence surrounding the cleavage site influences the efficiency of hydrolysis. For example, tissue plasminogen activator (t-PA), which activates plasminogen to plasmin, shows reduced activity against a tripeptide substrate when the P1 arginine is mutated nih.gov. This compound, with its C-terminal arginine, is a potential substrate for plasmin, and its cleavage would be consistent with the known specificity of this enzyme.

| Substrate | Enzyme | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |

|---|---|---|---|---|

| VLK-pNA | Plasmin | 140 ± 10 | 16.9 ± 0.5 | 1.2 x 105 |

Cathepsin G is a serine protease found in the azurophilic granules of neutrophils. It exhibits a unique dual specificity, cleaving after both aromatic (chymotrypsin-like) and basic (trypsin-like) amino acid residues at the P1 position nih.govnih.gov. Studies using a series of tetrapeptide p-nitroanilide substrates have shown that Cathepsin G has a preference for Lys and Phe at the P1 position, followed by Arg and Leu researchgate.netnih.gov.

| P1 Residue | Relative kcat/Km |

|---|---|

| Lys | = Phe |

| Phe | > Arg |

| Arg | = Leu |

| Leu | > Met |

| Met | > Nle |

| Nle | = Nva |

| Nva | > Ala |

| Ala | > Asp |

Bacterial Lon Protease: Inhibitor Design Based on Peptidic Scaffolds (e.g., Z-Gly-Leu-Phe-chloromethylketone as related example)

Bacterial Lon protease is a crucial ATP-dependent enzyme involved in protein quality control, stress response, and the degradation of regulatory proteins. nih.gov Its role in bacterial pathogenesis and survival has made it a target for the development of selective inhibitors. nih.govmdpi.com The design of such inhibitors often relies on peptidic scaffolds that mimic the protease's natural substrates. nih.govresearchgate.net

The development of potent and selective inhibitors for Lon protease is challenged by potential cross-reactivity with other proteases, such as the human proteasome, which can lead to toxicity. nih.gov A common strategy to overcome this involves screening peptide libraries to identify amino acid sequences with high affinity and specificity for the Lon active site. nih.govresearchgate.netbiorxiv.org Once an optimal sequence is identified, it can be converted into an inhibitor by attaching an electrophilic "warhead" that covalently bonds with the active-site serine residue. nih.gov

A related example of this approach in protease inhibitor design involves the use of peptide chloromethylketones. Z-Gly-Leu-Phe-chloromethylketone (Z-GLF-CMK) is a compound that acts as an irreversible inhibitor of chymotrypsin and the chymotrypsin-like activity of the proteasome. chemicalbook.comchemicalbook.com The peptidic portion (Gly-Leu-Phe) directs the inhibitor to the enzyme's active site, where the chloromethylketone group can then alkylate a key histidine residue, leading to inactivation. While Z-GLF-CMK itself is not a specific Lon protease inhibitor, the principle of using a peptide sequence to confer specificity to a reactive chemical group is a foundational concept in the design of targeted protease inhibitors, including those developed for bacterial Lon protease. nih.gov

Substrate Specificity for Cysteine Proteases: Interaction Studies with this compound

The interaction of this compound and its derivatives with cysteine proteases provides insight into the specificities of these enzymes, which play critical roles in various physiological and pathological processes.

Cathepsin B: Active Site Mapping and Fluorogenic Substrate Applications (e.g., Cbz-Phe-Arg-AMC, Bz-Arg-Gly-Phe-Phe-Pro-4MeOβNA, Z-Phe-Arg-AMC)

Cathepsin B is a lysosomal cysteine protease with both endopeptidase and exopeptidase activities. hzdr.denih.gov Mapping its active site is crucial for understanding its function and for designing specific substrates and inhibitors. nih.gov The specificity of cathepsin B is largely determined by its S2 subsite, which preferentially binds arginine residues. nih.govsigmaaldrich.com

Fluorogenic substrates are invaluable tools for studying cathepsin B activity. These molecules typically consist of a peptide sequence recognized by the enzyme, linked to a fluorescent reporter group like 7-amino-4-methylcoumarin (B1665955) (AMC) or 4-methoxy-β-naphthylamine (4MeOβNA). sigmaaldrich.com2bscientific.com Upon cleavage of the peptide bond by the enzyme, the fluorophore is released, resulting in a measurable increase in fluorescence.

Several substrates are commonly used to assay cathepsin B activity. Z-Phe-Arg-AMC is a widely used fluorogenic substrate for various cysteine proteases, including cathepsin B and L. sigmaaldrich.comechelon-inc.commedchemexpress.commedchemexpress.com Its structure, with a phenylalanine at the P2 position and an arginine at the P1 position, allows it to be recognized and cleaved by these enzymes. However, its lack of specificity is a significant drawback. nih.govnih.gov Substrates like Z-Arg-Arg-AMC show greater specificity for cathepsin B over other cathepsins like L, K, and V, particularly at neutral pH. nih.govnih.gov For the related aspartyl protease Cathepsin D, a different substrate, Bz-Arg-Gly-Phe-Phe-Pro-4MβNA, is used for its colorimetric or fluorometric determination. 2bscientific.combachem.com

The preference of cathepsin B's S2 pocket for specific residues can be complex. Site-directed mutagenesis studies have shown that the residue Glu245 is critical for the S2-P2 specificity for arginine-containing substrates. nih.govsigmaaldrich.com Interestingly, while cathepsin B can accommodate a P2 arginine, it shows a seven-fold preference for phenylalanine at this position. nih.gov

| Substrate | Target Enzyme(s) | Notes on Specificity |

|---|---|---|

| Z-Phe-Arg-AMC | Cathepsin B, L, K, S, Papain, Trypsin | Broad-spectrum substrate, not specific for Cathepsin B. echelon-inc.comnih.govnih.gov |

| Z-Arg-Arg-AMC | Cathepsin B | More specific for Cathepsin B, especially at neutral pH, but still cleaved by Cathepsins L and V. nih.govnih.gov |

| Bz-Arg-Gly-Phe-Phe-Pro-4MβNA | Cathepsin D | Used for determination of the aspartyl protease Cathepsin D. 2bscientific.com |

Cathepsin L-like Enzymes: Comparative Hydrolysis and Specificity Determinants

Cathepsin L is another prominent lysosomal cysteine protease. nih.gov While it shares structural similarities with cathepsin B, its substrate specificity differs significantly, allowing for distinct biological roles. nih.gov A key determinant of this difference lies in the S2 subsite of the active site. Unlike cathepsin B, which has a pocket that can accommodate basic residues like arginine, the S2 subsite of cathepsin L has a preference for bulky hydrophobic residues, such as phenylalanine or leucine. frontiersin.org

This difference in specificity is evident when comparing the hydrolysis of various substrates. The fluorogenic substrate Z-Phe-Arg-AMC, for instance, is efficiently cleaved by both cathepsin B and cathepsin L. nih.govnih.gov In some cases, cathepsin L displays even greater activity towards Z-Phe-Arg-AMC than cathepsin B. nih.gov Conversely, substrates with a basic residue at the P2 position, such as Z-Arg-Arg-AMC, are poor substrates for cathepsin L but are readily cleaved by cathepsin B. researchgate.net

The pH of the environment also plays a crucial role in the activity and specificity of these enzymes. Cathepsin L-like enzymes generally exhibit optimal activity at an acidic pH, typically between 4.5 and 5.5, which is consistent with the lysosomal environment. researchgate.netmdpi.com This contrasts with cathepsin B, which can show significant activity over a broader pH range. nih.gov These distinct pH optima and substrate preferences are critical for their unique physiological functions. mdpi.com

| Enzyme | Optimal pH Range | P2 Subsite Preference | Activity on Z-Phe-Arg-AMC | Activity on Z-Arg-Arg-AMC |

|---|---|---|---|---|

| Cathepsin B | Broad (Acidic to Neutral) nih.gov | Prefers Phe, but accommodates Arg nih.gov | Active nih.gov | Highly Active nih.gov |

| Cathepsin L | Acidic (e.g., 4.5-5.5) researchgate.net | Bulky hydrophobic (e.g., Phe, Leu) frontiersin.org | Highly Active nih.gov | Poorly Active researchgate.net |

Procathepsin Activation: Role of this compound Derivatives (e.g., Bz-FVR-AMC)

Cysteine proteases like cathepsins are typically synthesized as inactive zymogens, or procathepsins, which require proteolytic processing to become active. nih.gov This activation process involves the removal of an N-terminal propeptide that blocks the active site. The activation can occur autocatalytically, especially at an acidic pH, or be mediated by other proteases. nih.gov

Studies have shown that the proenzyme form itself can possess a low level of catalytic activity. nih.gov This intrinsic activity is thought to initiate the activation cascade. Fluorogenic substrates are essential for monitoring this activation process. For example, Bz-FVR-AMC (Nα-Benzoyl-L-phenylalanyl-L-valyl-L-arginine 4-amido-7-methylcoumarin) serves as a fluorogenic substrate for procathepsin S, with a reported kcat/Km value of 1070 M⁻¹s⁻¹. medchemexpress.com

The process involves incubating the procathepsin under conditions that favor activation (e.g., acidic pH). medchemexpress.com Aliquots are taken over time and mixed with the fluorogenic substrate solution. The rate of fluorescence increase, resulting from the cleavage of the AMC group, is proportional to the amount of active enzyme generated. medchemexpress.com This method allows for the kinetic analysis of procathepsin processing and activation, providing insights into the molecular mechanisms that regulate the activity of these potent proteases. nih.gov

Substrate Specificity for Metallocarboxypeptidases: Enzymatic Activity on this compound and Derivatives

Metallocarboxypeptidases represent another class of proteases that interact with peptidic substrates. A key member of this family is the Angiotensin I-Converting Enzyme (ACE).

Angiotensin I-Converting Enzyme (ACE): Hydrolytic Efficiency and Inhibition Characteristics

Angiotensin I-Converting Enzyme (ACE) is a zinc-dependent dipeptidyl carboxypeptidase that plays a central role in blood pressure regulation. nih.govnih.gov It cleaves the C-terminal dipeptide from angiotensin I to produce the potent vasoconstrictor angiotensin II. nih.govesrf.fr ACE also inactivates the vasodilator bradykinin. nih.gov Due to its role in hypertension, ACE is a major therapeutic target for cardiovascular diseases. esrf.fr

The compound this compound, also known as Hippuryl-Phe-Arg-OH, has been identified as a substrate for ACE, interacting with the active site on the cell surface. chemicalbook.com The active site of ACE consists of a deep channel that accommodates small peptide substrates. esrf.fr The enzyme's specificity is influenced by the amino acid residues at the C-terminus of the substrate. Peptides with hydrophobic amino acids (such as Phe, Trp, Tyr) or positively charged residues (Arg, Lys) at the C-terminal positions often show a strong affinity for the ACE active site. frontiersin.orgresearchgate.net

While this compound acts as a substrate, many other peptides function as ACE inhibitors. These inhibitory peptides compete with natural substrates like angiotensin I for binding to the active site. The potency of an inhibitory peptide is often quantified by its IC50 value, which is the concentration of the peptide required to inhibit 50% of ACE activity. nih.govmdpi.com Numerous ACE inhibitory peptides have been isolated from natural sources, and they are typically short, consisting of 2-12 amino acids. frontiersin.org The inhibitory mechanism can vary, with peptides exhibiting competitive, non-competitive, or uncompetitive inhibition patterns, which can be determined using Lineweaver-Burk plots. nih.gov

| Compound | Interaction with ACE | Key Structural Features for Interaction |

|---|---|---|

| This compound | Substrate chemicalbook.com | Presence of Phenylalanine and C-terminal Arginine. |

| Various Natural Peptides (e.g., from Ginkgo biloba) | Inhibitors frontiersin.org | Short sequences (2-12 amino acids) often with C-terminal aromatic or hydrophobic residues. frontiersin.org |

| Captopril, Lisinopril | Synthetic Inhibitors nih.govesrf.fr | Designed to bind tightly to the active site zinc ion. esrf.fr |

Carboxypeptidase A: Mechanistic Insights into Oxyanion Stabilization (e.g., Bz-gly(o)phe)

Carboxypeptidase A (CPA) is a metalloexopeptidase that hydrolyzes peptide bonds at the C-terminus, showing a preference for residues with aromatic or aliphatic side chains. wikipedia.org The catalytic mechanism involves a zinc ion (Zn²⁺) within the active site, which plays a crucial role as a strong electrophilic Lewis acid catalyst. wikipedia.org

A key feature of the CPA catalytic cycle is the stabilization of the tetrahedral oxyanion intermediate that forms during hydrolysis. This stabilization is achieved through the coordinated action of the active site components. The zinc ion directly coordinates with the carbonyl oxygen of the scissile peptide bond, polarizing it and making the carbonyl carbon more susceptible to nucleophilic attack. researchgate.net When the nucleophilic attack occurs (either by a water molecule activated by Glu-270 or by Glu-270 itself), a negatively charged oxyanion is formed. ebi.ac.ukwikipedia.org This transient negative charge is stabilized by an "oxyanion hole" created by the positively charged side chain of an arginine residue (Arg-127). wikipedia.orgebi.ac.uk This arginine residue acts as a hydrogen bond donor, effectively neutralizing the developing negative charge on the oxygen atom and lowering the activation energy of the reaction. researchgate.netebi.ac.uk The study of ester substrates like Benzoyl-glycyl-O-phenylalanine (Bz-Gly-O-Phe) has provided significant insights into this mechanism, demonstrating a lower energy barrier for esterolysis compared to proteolysis. nih.gov

Carboxypeptidase B: Challenges in Plasma Assay Applications (e.g., Hippuryl-L-arginine)

Carboxypeptidase B (CPB) exhibits a strong preference for cleaving C-terminal basic amino acids, namely arginine and lysine. Its activity is commonly measured using the synthetic substrate hippuryl-L-arginine, where hydrolysis is monitored by the increase in absorbance at 254 nm due to the release of hippuric acid. worthington-biochem.com

However, the application of this assay in complex biological fluids like plasma presents several challenges. Plasma and serum contain various endogenous substances that can interfere with the assay's accuracy. For instance, components within formulation buffers of therapeutic antibodies have been shown to inhibit CPB activity, necessitating a desalting step prior to analysis. bio-techne.com Furthermore, the presence of other proteases in plasma could potentially cleave the substrate or the enzyme, leading to inaccurate measurements. The sensitivity and precision of the method are critical for both routine clinical determinations and for its use as a reference procedure. nih.gov Careful optimization of assay conditions, such as pH and substrate concentration, is essential to achieve reliable results. worthington-biochem.comnih.gov

Microbial Arginine Carboxypeptidases (e.g., from Porphyromonas gingivalis): Substrate Preferences and Biological Relevance

Microbial carboxypeptidases play diverse roles in bacterial physiology and pathogenesis. The arginine carboxypeptidase (RCP) produced by the periodontal pathogen Porphyromonas gingivalis is a notable example. This enzyme is an exopeptidase that specifically releases C-terminal arginine and lysine residues from peptides. nih.gov

Studies on the substrate specificity of RCP from P. gingivalis have shown that it exclusively acts on peptides with arginine or lysine at the C-terminus. nih.gov It cannot cleave peptides where the C-terminal arginine is adjacent to a proline residue. nih.gov The enzyme's activity is enhanced by cobalt ions (Co²⁺) and inhibited by metalloprotease inhibitors, indicating it is a metallocarboxypeptidase. nih.gov Biologically, this enzyme is thought to function in concert with other proteases, like Arg-gingipain, to release essential amino acids from host tissues, thereby supporting the growth and survival of P. gingivalis in the oral cavity. nih.gov The enzyme is found distributed in the cytoplasm and on the surface of the outer membrane of the bacterium. nih.gov

Quantitative Kinetic Analysis of Enzyme-BZ-Gly-Phe-Arg-OH Interactions

Determination of Michaelis-Menten Parameters (K_m, k_cat) for this compound Hydrolysis

The Michaelis-Menten parameters, K_m (Michaelis constant) and k_cat (catalytic rate constant), are fundamental for quantifying the efficiency and affinity of an enzyme for its substrate. A lower K_m value indicates a higher affinity of the enzyme for the substrate. nih.gov The determination of these parameters for the hydrolysis of this compound by various enzymes provides a comparative measure of their catalytic performance. While specific kinetic data for this compound was not found in the provided search results, data for structurally similar substrates like hippuryl-L-arginine and hippuryl-L-lysine with microbial arginine carboxypeptidase have been determined. For the arginine carboxypeptidase from P. gingivalis, the K_m values for hippuryl-arginine and hippuryl-lysine were found to be 0.67 mM and 0.35 mM, respectively. nih.gov

Table 1: Michaelis-Menten Parameters for Related Substrates

| Enzyme | Substrate | K_m (mM) |

|---|---|---|

| P. gingivalis Arginine Carboxypeptidase | Hippuryl-L-arginine | 0.67 nih.gov |

| P. gingivalis Arginine Carboxypeptidase | Hippuryl-L-lysine | 0.35 nih.gov |

This table presents kinetic data for substrates structurally related to this compound to provide context for enzymatic activity.

Structure-Activity Relationships Governing Enzyme Specificity and Catalytic Efficiency

The specificity and catalytic efficiency of an enzyme are intrinsically linked to its three-dimensional structure and the specific amino acid residues that form the active site. nih.govnih.gov In carboxypeptidases, the substrate-binding pocket contains specific subsites that interact with the side chains of the C-terminal amino acids of the substrate.

For instance, the specificity of Carboxypeptidase A for aromatic and bulky aliphatic residues is determined by a hydrophobic pocket in its active site. wikipedia.org Conversely, the active site of Carboxypeptidase B contains a negatively charged aspartate residue (Asp-255) deep within its binding pocket, which forms an ionic bond with the positively charged side chains of arginine or lysine, thereby conferring its specificity for basic C-terminal residues.

The nature of the amino acid at the P2 position (the second to last residue) can also influence substrate cleavage, suggesting an extended substrate-binding site. nih.gov Although hydrophobic residues at the P2 position can favor cleavage, a glycine at this position may have an adverse effect. nih.gov These structure-activity relationships are crucial for understanding the molecular basis of enzyme function and for the rational design of specific inhibitors or novel enzyme variants. nih.gov

Molecular Mechanisms of Enzymatic Cleavage and Active Site Recognition

The enzymatic cleavage of this compound is a highly specific process, dictated by the precise interactions between the substrate's amino acid residues and the corresponding subsites within the enzyme's active site. The nomenclature of Schechter and Berger is employed to describe these interactions, wherein the amino acid residues of the substrate are designated P1, P2, P3, etc., in the N-terminal direction from the scissile bond, and P1', P2', etc., in the C-terminal direction. For this compound, Arginine (Arg) occupies the P1 position, Glycine (Gly) is at P2, and Phenylalanine (Phe) is at P3. The benzoyl (BZ) group acts as an N-terminal blocking group.

Elucidation of P1, P2, P3, and Prime Subsite Contributions to Enzyme-BZ-Gly-Phe-Arg-OH Binding

The P1 Arginine is the primary determinant of specificity for trypsin-like serine proteases. The positively charged guanidinium (B1211019) group of the arginine side chain forms a salt bridge with a conserved aspartic acid residue (Asp189 in trypsin) located at the bottom of the S1 binding pocket of the enzyme. This interaction anchors the substrate in the correct orientation for catalysis. The specificity for arginine at the P1 position is so pronounced that trypsin cleaves exclusively C-terminal to arginine and lysine residues semanticscholar.org. Modulation of the amino acid at position 190 in trypsin can influence the relative specificity for arginine versus lysine nih.gov.

The P2 Glycine and P3 Phenylalanine residues also play significant roles in substrate recognition and the kinetics of hydrolysis. Studies on various synthetic substrates have demonstrated the importance of the P2 and P3 positions in modulating enzyme activity. For instance, with thrombin, a proline residue is often preferred at the P2 position expasy.orgnih.gov. Research on the serine protease kallikrein has shown that hydrophobic and bulky amino acids at the P2 position and basic amino acids at the P3 position can enhance binding activity researchgate.net. The hydrolysis of a similar substrate, N-benzyloxycarbonyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide hydrochloride, by trypsin was found to be significantly more efficient than that of simpler arginine derivatives, underscoring the contribution of the P2 and P3 residues to the catalytic rate nih.gov.

The prime subsites (S1', S2', etc.) of the enzyme, which interact with the amino acid residues C-terminal to the cleavage site, also influence the rate of hydrolysis. However, the influence of these prime side subsites can vary significantly between different proteases. For example, in Factor Xa, the prime side subsites appear to have a relatively low influence on cleavage specificity compared to enzymes like thrombin.

The kinetic parameters of hydrolysis for arginine-containing substrates by various proteases highlight the contributions of the P-site residues. Below is a comparative table of kinetic constants for the hydrolysis of different arginine substrates by several proteases.

| Enzyme | Substrate | K_m (M) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Trypsin | Nα-benzoyl-L-arginamide | 2.5 x 10⁻³ | 2.8 | 1.12 x 10³ |

| Plasmin | Fibrinogen | 6.5 x 10⁻⁶ | 7.1 | 1.09 x 10⁶ |

| Thrombin (Bovine) | D-Phe-Pro-Arg-SBzl | 0.72 x 10⁻⁶ | - | - |

This table is populated with data from analogous substrates to illustrate the range of kinetic parameters observed in the hydrolysis of arginine-containing peptides by different proteases. researchgate.netnih.govnih.gov

Conformational Dynamics and Stereochemical Influences on Substrate Recognition

The process of substrate recognition is not a static "lock-and-key" mechanism but rather a dynamic interplay involving conformational changes in both the enzyme and the substrate. Upon initial binding, the substrate can induce conformational changes in the enzyme's active site, a phenomenon known as "induced fit" nih.gov. This reorientation optimizes the alignment of the catalytic residues and the scissile bond of the substrate, leading to a more stable transition state and enhanced catalytic efficiency.

The flexibility of the this compound backbone and the rotational freedom of its side chains allow it to adopt a conformation that is complementary to the enzyme's active site. Molecular dynamics simulations of enzyme-substrate complexes have revealed that the substrate can undergo significant conformational rearrangements upon binding mdpi.com. These dynamic changes are crucial for positioning the P1-arginine deep within the S1 pocket and for establishing favorable contacts between the P2 and P3 residues and their respective subsites.

Stereochemistry plays a pivotal role in substrate recognition. Proteases are highly stereospecific, typically cleaving only peptide bonds between L-amino acids. The precise stereochemical arrangement of the atoms in the P1, P2, and P3 residues of this compound is critical for its proper docking into the chiral environment of the enzyme's active site. Any deviation from the natural L-configuration of the amino acids would likely result in a significant loss of binding affinity and catalytic activity.

Examination of Penultimate Residue Effects on Enzymatic Processing

The penultimate residue in the context of this compound can be considered as the P2 Glycine. The nature of the amino acid at the P2 position has a demonstrable effect on the kinetics of enzymatic hydrolysis. While Glycine is the smallest amino acid, providing maximal conformational flexibility, its lack of a side chain can sometimes lead to suboptimal interactions with the S2 subsite of certain proteases.

For thrombin, a proline at the P2 position is highly favored, contributing to a significant increase in the rate of cleavage expasy.org. In the case of Factor Xa, a Glycine at the P2 position is a key recognition element expasy.org. Studies on oligotuftsin derivatives have shown that the residues flanking the scissile bond strongly influence the susceptibility of that bond to tryptic cleavage nih.gov. The flexibility of the peptide backbone, which can be influenced by the P2 residue, is thought to be a prerequisite for efficient cleavage nih.gov.

The impact of the P2 residue on the catalytic efficiency (kcat/Km) of trypsin for various substrates is illustrated in the table below, which presents relative cleavage efficiencies for different P2 residues in the context of an arginine at P1.

| P2 Residue | Relative Cleavage Efficiency (%) |

| Proline | Low (often inhibitory) |

| Glycine | Moderate |

| Alanine | High |

| Valine | High |

| Phenylalanine | High |

This table represents a generalized summary of findings from various studies on trypsin specificity and is intended to be illustrative.

Advanced Applications of Bz Gly Phe Arg Oh in Biological and Biomedical Research

Exploration of Cellular Signaling Pathways and Protein-Peptide Interactions Mediated by BZ-Gly-Phe-Arg-OH

While this compound is not a direct mediator of cellular signaling, its utility lies in its ability to act as a specific substrate mimic to probe the activity of enzymes that are critical components of signaling cascades. The interaction between this peptide and target proteins is primarily centered on the active site of specific proteases. The Gly-Phe-Arg sequence, particularly the Phenylalanine-Arginine (Phe-Arg) motif, is a recognition and cleavage site for a variety of serine and cysteine proteases.

The binding and cleavage of peptide substrates by proteases are fundamental to numerous physiological and pathological processes, including blood coagulation, fibrinolysis, inflammation, and cancer metastasis. For instance, proteases such as plasmin, tissue plasminogen activator (tPA), and urokinase plasminogen activator (uPA) exhibit a strong preference for cleaving peptide bonds C-terminal to arginine or lysine (B10760008) residues. nih.gov Research using combinatorial substrate libraries has elucidated these specificities, showing that enzymes like tPA often prefer aromatic amino acids such as Phenylalanine at the P3 position, consistent with the structure of this compound. nih.gov

By using this compound as a probe, researchers can study the kinetics and specificity of these enzymes, thereby gaining insight into their roles in cellular pathways. The interaction is a classic example of enzyme-substrate recognition, governed by the shape and chemical properties of the enzyme's active site cleft, which accommodates the peptide's side chains. The hydrophobic Phenylalanine and the positively charged Arginine are key residues for this specific binding.

Development of Peptide-Based Therapeutic Modalities and Biopharmaceutical Agents Utilizing this compound Scaffolds

The core structure of this compound provides a foundational scaffold for designing more complex peptide-based therapeutic agents. Peptides offer significant advantages as drugs, including high specificity and biocompatibility. bachem.com

In oncological research, the strategic design of peptides is crucial for targeting molecules that are overexpressed in tumors. Many proteases, such as cathepsins and plasminogen activators, are implicated in tumor growth, invasion, and angiogenesis. nih.govechelon-inc.com Peptides designed to mimic their natural substrates can be developed into inhibitors or targeting moieties.

Furthermore, the Gly-Phe-Arg sequence is structurally related to the well-known Arg-Gly-Asp (RGD) motif. The RGD sequence is a universal ligand for integrins, a family of cell adhesion receptors that are often overexpressed on cancer cells and tumor vasculature and play a vital role in metastasis. nih.govchapman.edunih.gov By modifying sequences like Gly-Phe-Arg and incorporating them into larger constructs, researchers can develop agents that specifically target tumor cells. For example, RGD peptides have been successfully conjugated to nanoparticles for targeted CT imaging of breast carcinoma. nih.gov This highlights the principle of using specific peptide sequences as targeting ligands in the development of cancer-specific diagnostics and therapeutics. bachem.comnih.gov

A significant challenge in developing peptide-based drugs is their inherent instability and rapid degradation by proteases in vivo. alliedacademies.org The this compound compound itself incorporates a key stabilization strategy: N-terminal modification. The benzoyl (BZ) group is a form of N-acylation that protects the peptide from degradation by exopeptidases (aminopeptidases), which cleave amino acids from the N-terminus. novoprolabs.com This ensures that the peptide remains intact to interact with its target endopeptidase.

Several other methodologies are employed to enhance the stability and bioactivity of peptide scaffolds in advanced formulations. These strategies are critical for improving the pharmacokinetic profiles of peptide drugs.

Table 1: Methodologies for Enhancing Peptide Stability

| Strategy | Description | Example/Effect |

|---|---|---|

| N-Terminal Modification | Addition of a chemical group (e.g., acetyl, benzoyl) to the N-terminus. | Protects against aminopeptidases, increasing the peptide's half-life. The benzoyl group in this compound is an example. novoprolabs.com |

| C-Terminal Modification | Amidation of the C-terminal carboxyl group. | Prevents degradation by carboxypeptidases and can influence receptor binding. novoprolabs.com |

| D-Amino Acid Substitution | Replacing natural L-amino acids with their D-enantiomers. | Creates peptide bonds that are resistant to cleavage by most natural proteases. novoprolabs.comnih.gov |

| Cyclization | Forming a cyclic structure through a head-to-tail or side-chain linkage. | Reduces conformational flexibility and masks cleavage sites, significantly increasing resistance to proteolysis. alliedacademies.org |

| Peptidomimetics | Using non-natural amino acids or modified peptide bonds. | Improves stability and can enhance biological activity by mimicking the desired conformation. alliedacademies.org |

| Polymer Conjugation | Attaching a polymer like polyethylene (B3416737) glycol (PEG), known as PEGylation. | Increases the hydrodynamic size of the peptide, reducing renal clearance and protecting it from enzymatic degradation. novoprolabs.com |

| Encapsulation | Incorporating peptides into protective carriers like liposomes or nanoparticles. | Shields the peptide from the degradative environment until it reaches the target site. alliedacademies.org |

Design and Implementation of Novel Diagnostic Assays Employing this compound

The most direct application of this compound and related peptides is in the development of diagnostic assays, particularly for measuring enzyme activity. The specificity of the peptide sequence for a particular protease makes it an ideal recognition element. nih.govnih.gov

Peptides are increasingly used as the core recognition element in biosensors for detecting disease biomarkers. mdpi.commdpi.com In many diseases, including cancer and inflammatory conditions, the activity levels of specific proteases are altered, making them valuable biomarkers. nih.gov A peptide substrate like this compound can be immobilized on a sensor surface (e.g., an electrode) to detect the presence and activity of its target protease in a biological sample. mdpi.commonash.edu When the target enzyme binds to and cleaves the peptide, a detectable signal is generated, allowing for quantification of the biomarker. The high selectivity of the peptide-enzyme interaction ensures the specificity of the diagnostic test. nih.govnih.gov

Spectroscopic and fluorometric assays are the most common methods for measuring enzyme activity in research and clinical diagnostics due to their high sensitivity and suitability for high-throughput screening. creative-enzymes.comnih.govmdpi.com These assays typically use a synthetic peptide substrate that is chemically modified with a reporter group—either a chromophore or a fluorophore.

The this compound sequence represents the specific substrate core. In a complete assay reagent, a fluorophore such as 7-amino-4-methylcoumarin (B1665955) (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC) would be attached to the C-terminal arginine. In this state, the fluorophore is non-fluorescent or "quenched." When the target protease cleaves the peptide bond between the Phenylalanine and Arginine residues, the fluorophore is released. Freed from the quenching effect of the peptide, the fluorophore emits a strong fluorescent signal upon excitation at a specific wavelength. The rate of increase in fluorescence is directly proportional to the enzyme's activity. creative-enzymes.commdpi.com This principle is widely used to measure the activity of enzymes like cathepsins, which are biomarkers for certain cancers. echelon-inc.comechelon-inc.com

Table 2: Examples of Fluorogenic Peptide Substrates for Protease Activity Assays

| Substrate | Target Enzyme(s) | Fluorophore | Excitation (nm) | Emission (nm) |

|---|---|---|---|---|

| Z-Phe-Arg-AMC | Cathepsins, Trypsin-like proteases | AMC | 360-380 | 440-460 |

| Z-Arg-Arg-AMC | Cathepsin B | AMC | 360-380 | 440-460 |

| Ac-Arg-Gly-Phe-Phe-Pro-AFC | Cathepsin D | AFC | 395-400 | 495-505 |

| Ac-Arg-Gly-Phe-Phe-Pro-AMC | Cathepsin D (coupled assay) | AMC | 360-380 | 440-460 |

| Z-Gly-Pro-Arg-AMC | Thrombin | AMC | 360-380 | 440-460 |

(Data compiled from multiple sources including echelon-inc.comechelon-inc.compeptanova.de)

Contributions to Radiopharmaceutical Chemistry and Molecular Imaging

A significant challenge in the use of radiometal-labeled peptide-based radiopharmaceuticals for cancer imaging and therapy is the high retention of radioactivity in the kidneys. nih.govresearchgate.netnih.gov This occurs because after glomerular filtration, these radiopeptides are often reabsorbed by cells in the renal proximal tubules, leading to a high radiation dose that can limit therapeutic efficacy and obscure the detection of nearby lesions. nih.govacs.org An innovative strategy to mitigate this issue involves incorporating renally-cleavable linkers between the radiometal chelate and the targeting peptide. mdpi.comnih.govnih.gov

The tripeptide Gly-Phe-Lys (GFK) has been evaluated as a linker that can be cleaved by enzymes present on the renal brush border (RBB) membrane. nih.govresearchgate.net The principle is that the linker remains stable in plasma but is cleaved within the kidneys, releasing smaller, more easily excreted radiometabolites before significant renal reabsorption can occur. acs.orgmdpi.com

To study the enzymatic recognition and cleavage of the GFK linker, researchers designed and synthesized the model compound [⁶⁴Cu]Cu-cyclam-GFK(benzoyl [Bz]). nih.govresearchgate.net In this model, the GFK tripeptide is attached to a ⁶⁴Cu-labeled cyclam chelate, and the lysine (Lys) residue is protected with a benzoyl (Bz) group to reduce potential steric hindrance. nih.govacs.org The bond between Glycine (G) and Phenylalanine (F) is the specific target for cleavage by RBB enzymes like neutral endopeptidase (neprilysin). nih.govacs.orgmdpi.com By studying this model compound, researchers can confirm the viability of the GFK linker strategy for reducing renal radioactivity in more complex, targeted radiopharmaceuticals. nih.govresearchgate.net

In vitro and in vivo studies have provided strong evidence for the efficacy of the GFK linker.

In Vitro Studies: When the model compound [⁶⁴Cu]Cu-cyclam-GFK(Bz) was incubated with renal brush border membrane vesicles (RBBMVs), which are a source of RBB enzymes, analysis showed the release of expected radiometabolites. nih.govresearchgate.netacs.org Specifically, two fragments, [⁶⁴Cu]Cu-cyclam-G and [⁶⁴Cu]Cu-cyclam-GF, were simultaneously released, indicating cleavage by different RBB enzymes. nih.govresearchgate.netnih.gov This confirmed that the GFK linker is susceptible to enzymatic cleavage as designed. nih.govresearchgate.net

In Vivo Studies: Animal studies further validated the GFK linker strategy. When [⁶⁴Cu]Cu-cyclam-GFK(Bz) was injected into mice, the urine was found to contain the radiometabolite [⁶⁴Cu]Cu-cyclam-G. nih.govresearchgate.net More complex radiotracers incorporating the GFK linker also showed successful cleavage, releasing [⁶⁴Cu]Cu-cyclam-GF into the urine. nih.govresearchgate.net

Positron Emission Tomography (PET) imaging and biodistribution studies demonstrated a significant reduction in renal radioactivity for radiotracers containing the GFK linker compared to the parental compound without the linker. nih.govresearchgate.net For example, a comparison between [⁶⁴Cu]Cu-cyclam-RaftRGD and its GFK-containing derivatives showed a much faster reduction rate of radioactivity in the kidneys for the GFK-modified compounds. nih.gov This confirms that the designed renal cleavage occurs in vivo and effectively reduces the retention of radioactivity in the kidneys. nih.govresearchgate.net

| Compound | Description | % Reduction in Renal Radioactivity |

|---|---|---|

| [⁶⁴Cu]Cu-cyclam-RaftRGD | Parental Compound (No Linker) | 22.8% |

| [⁶⁴Cu]Cu-cyclam-GFK-RaftRGD | GFK Linker Incorporated | 61.1% |

| [⁶⁴Cu]Cu-cyclam-GFK(βA)₃-RaftRGD | GFK Linker with β-Alanine Spacer | 74.4% |

Data sourced from biodistribution studies. nih.gov

Mechanistic Studies on Melanin (B1238610) Synthesis Modulation by this compound Analogs (e.g., Bz-Gly-His-D-Phe-D-Arg-D-Trp-NPr₂)

Certain peptide analogs have been investigated for their ability to modulate melanogenesis, the process of melanin synthesis. nih.gov Melanin is the primary pigment responsible for skin, hair, and eye color and plays a crucial role in protecting the skin from UV radiation. nih.govmdpi.com The synthesis is regulated by several key enzymes within specialized cells called melanocytes. nih.govnih.gov

The regulation of melanin production is largely controlled at the genetic level through the expression of melanogenic enzymes. nih.govresearchgate.net The microphthalmia-associated transcription factor (MITF) is a master regulator that controls the expression of key enzymes such as tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), and dopachrome (B613829) tautomerase (DCT). nih.govencyclopedia.pubdovepress.comnih.govnih.gov TYR is the rate-limiting enzyme in the melanin synthesis pathway. nih.govnih.gov

In an ex-vivo human skin tissue culture model, the pentapeptide analog Bz-Gly-His-D-Phe-D-Arg-D-Trp-NPr₂ was found to stimulate melanin synthesis. nih.gov This stimulation was associated with the induced protein expression of MITF, TYR, and TYRP1. nih.gov This finding indicates that the analog upregulates melanin production by increasing the transcription and/or translation of the essential machinery for melanogenesis. nih.gov

In addition to directly inducing the expression of melanogenic enzymes, peptide analogs can influence the signaling pathways that regulate this process. The same pentapeptide analog, Bz-Gly-His-D-Phe-D-Arg-D-Trp-NPr₂, was observed to enhance the activation of the nuclear factor erythroid 2-related factor 2 (NRF2) pathway following UVA irradiation. nih.gov

NRF2 is a transcription factor known for its role in protecting cells against oxidative stress. nih.gov Its role in melanogenesis is complex; some studies suggest that NRF2 activation negatively regulates melanogenesis by modulating the PI3K/Akt signaling pathway, leading to a decrease in tyrosinase expression. nih.gov However, the concurrent activation of NRF2 and induction of melanogenic enzymes by the peptide analog suggests a potentially multifaceted or context-dependent role for NRF2 in response to specific stimuli like UVA radiation and peptide treatment. nih.gov

| Target | Observed Effect | Function |

|---|---|---|

| MITF | Induced Protein Expression | Master transcriptional regulator of melanogenic enzymes. nih.govencyclopedia.pub |

| TYR | Induced Protein Expression | Rate-limiting enzyme in melanin synthesis. nih.govnih.gov |

| TYRP1 | Induced Protein Expression | Enzyme involved in distal steps of melanin synthesis and melanosome maintenance. nih.govnih.gov |

| NRF2 | Enhanced Activation | Transcription factor involved in cellular stress response and signaling pathways. nih.govnih.gov |

Data sourced from an ex-vivo human skin tissue culture model. nih.gov

Computational Chemistry and Molecular Modeling Approaches for Bz Gly Phe Arg Oh Research

Molecular Docking and Dynamics Simulations of BZ-Gly-Phe-Arg-OH with Enzymes and Receptors

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques for investigating how a ligand such as this compound interacts with its biological targets, typically enzymes like serine proteases (e.g., thrombin, trypsin) or specific receptors.

Molecular docking simulations predict the preferred orientation of this compound when it binds to a receptor to form a stable complex. The process involves sampling a multitude of possible conformations of the peptide within the active site of the target protein and scoring them based on binding energy.

The key energetic interactions that stabilize the complex can be dissected and quantified. For this compound, these interactions are primarily:

Hydrogen Bonding: The amide groups in the peptide backbone, the guanidinium (B1211019) group of Arginine, and the terminal carboxyl and benzoyl groups are all potential hydrogen bond donors and acceptors. These can form crucial hydrogen bonds with residues in the enzyme's active site.

Electrostatic Interactions: The positively charged guanidinium group of the P1 Arginine residue is critical for interaction with negatively charged residues, such as Aspartate, often found at the bottom of specificity pockets in serine proteases.

Hydrophobic Interactions: The phenyl ring of the Phenylalanine residue and the benzoyl (BZ) group can engage in favorable hydrophobic and van der Waals interactions with nonpolar pockets of the target protein.

Cation-π Interactions: The positively charged Arginine side chain can interact favorably with aromatic residues (like Tryptophan, Tyrosine, or Phenylalanine) in the binding site.

MD simulations can further refine the docked pose, providing a dynamic view of the complex over time and allowing for the calculation of binding free energies, which give a more accurate prediction of binding affinity.

Table 1: Potential Energetic Contributions in this compound-Enzyme Interaction

| Interaction Type | Contributing Moiety on this compound | Potential Interacting Enzyme Residue Types |

|---|---|---|

| Electrostatic | Arginine (guanidinium group) | Aspartate, Glutamate |

| Hydrogen Bonding | Peptide backbone (NH, C=O), Arg side chain, Terminal -OH | Serine, Threonine, Asparagine, Glutamine, Backbone atoms |

| Hydrophobic | Phenylalanine (phenyl ring), Benzoyl group | Leucine, Isoleucine, Valine, Alanine, Phenylalanine |

| Cation-π | Arginine (guanidinium group) | Tryptophan, Tyrosine, Phenylalanine |

The tripeptide nature of this compound makes it an excellent probe for the subsite pockets of serine proteases, which are typically labeled S1, S2, S3, etc., corresponding to the P1, P2, and P3 residues of the substrate.

P1-S1 Interaction: The Arginine residue at the P1 position is the primary determinant of specificity for trypsin-like proteases. Docking studies would show the guanidinium group extending into the deep S1 specificity pocket, forming a salt bridge with a conserved Aspartate residue (e.g., Asp189 in trypsin and thrombin).

P2-S2 Interaction: The Phenylalanine residue at P2 would be predicted to occupy the S2 subsite. In enzymes like thrombin, this is a relatively nonpolar pocket, making the phenyl ring of Phe a favorable binding partner.

P3-S3 Interaction: The Glycine residue at P3 interacts with the S3 subsite, which is often a more solvent-exposed and less defined pocket. The small size of Glycine allows for conformational flexibility at this position. The N-terminal benzoyl group would also occupy space in or near the S3/S4 subsites, contributing to binding through hydrophobic interactions.

Computational analysis of these interactions helps to elucidate the topography of the active site and understand the structural basis for the substrate specificity of the target enzyme.

De Novo Peptide Design and Library Screening Based on this compound Structural Information

De novo design involves creating novel peptide sequences with desired properties, often starting from a known structural scaffold. The structure of this compound, particularly its conformation when bound to a target, serves as an excellent template for designing new and improved inhibitors.

The design process can follow several computational strategies:

Scaffold-Based Design: The Gly-Phe-Arg backbone can be used as a rigid scaffold. Computational methods can then be used to virtually replace the benzoyl group or modify the amino acid side chains to improve binding affinity or selectivity for a specific protease. For example, replacing Phenylalanine with other hydrophobic residues could optimize interactions in the S2 pocket.

Fragment-Based Growth: Starting with the core Arg-enzyme interaction, computational algorithms can "grow" a peptide chain fragment by fragment, selecting amino acids that provide the most favorable energetic contributions at each step.

Virtual Library Screening: Based on the this compound structure, a virtual library of thousands or millions of related peptides can be generated. These virtual compounds can then be rapidly docked into the target's active site (high-throughput virtual screening) to identify promising candidates for synthesis and experimental testing. A study on designing specific serine protease inhibitors demonstrated that substituting just five residues in a peptide scaffold could convert a urokinase inhibitor into a potent plasma kallikrein inhibitor, highlighting the power of this approach. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting and Optimizing this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound, a QSAR study would involve synthesizing a series of analogs and measuring their inhibitory activity against a target enzyme.

The process involves:

Data Set Generation: Creating a series of analogs by modifying the BZ, Gly, Phe, or Arg moieties.

Descriptor Calculation: For each analog, a set of numerical descriptors is calculated to represent its physicochemical properties. These can include steric (e.g., molecular volume), electronic (e.g., partial charges), hydrophobic (e.g., logP), and topological descriptors.

Model Building: A statistical model is built to correlate the descriptors with the observed biological activity (e.g., Ki or IC50 values). Techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are commonly used.

For instance, in a 3D-QSAR study on tripeptide aldehyde inhibitors, techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used. nih.gov These methods generate 3D contour maps that visualize regions where steric bulk, positive or negative charge, and hydrophobic or hydrophilic properties are predicted to increase or decrease activity. Such a model for this compound analogs could guide the rational design of new inhibitors by indicating, for example, where to add a bulky group to the benzoyl ring or how modifying the P2 residue's hydrophobicity might enhance potency.

Table 2: Representative Descriptors for a QSAR Study of this compound Analogs

| Descriptor Class | Example Descriptor | Relevance to this compound Structure |

|---|---|---|

| Steric | Molar Volume, Surface Area | Size of substituents on the benzoyl or phenyl rings |

| Electronic | Dipole Moment, Partial Atomic Charges | Electrostatic interactions, hydrogen bonding potential |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Hydrophobic interactions of the BZ and Phe groups |

| Topological | Connectivity Indices | Overall shape and branching of the molecule |

| 3D-QSAR Fields | CoMFA/CoMSIA Fields | Spatially-defined steric, electrostatic, and hydrophobic requirements |

Conformational Analysis and Prediction of this compound Solution-State Properties

The biological activity of a peptide is not only determined by its bound conformation but also by its conformational dynamics in solution. Computational methods can predict the ensemble of low-energy conformations that this compound adopts in an aqueous environment.

Techniques used for conformational analysis include:

Molecular Dynamics (MD) Simulations: Simulating the motion of the peptide in a box of water molecules over time provides insight into its flexibility, stable conformations, and the formation of intramolecular hydrogen bonds.

Systematic or Stochastic Conformational Searches: These methods explore the potential energy surface of the molecule by systematically rotating its rotatable bonds to find all possible low-energy structures.

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can provide highly accurate energies for a smaller number of conformations, helping to rank the stability of different structures found through broader search methods. nih.gov

Q & A

Q. What are the structural and functional characteristics of BZ-Gly-Phe-Arg-OH, and how do they relate to its role as a substrate for ACE/ACE2 enzymes?

this compound is a synthetic tripeptide (Benzoyl-Gly-Phe-Arg-COOH) with a molecular formula of C₂₄H₃₀O₅N₆ and an average molecular weight of 482.53 g/mol. Its isoelectric point (pI) is 8.05, reflecting its cationic nature under physiological pH. The compound is specifically designed as a substrate for angiotensin I-converting enzyme (ACE) and ACE2, enabling kinetic studies of enzymatic activity. Its benzoyl group enhances stability, while the arginine residue contributes to substrate specificity for ACE-family proteases. Storage at −80°C to −20°C is critical to prevent degradation .

Q. What experimental protocols are recommended for synthesizing and characterizing this compound?

Synthesis typically employs solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Post-synthesis, purification via reverse-phase HPLC and characterization using mass spectrometry (LC-MS or MALDI-TOF) are essential to confirm molecular weight and purity. For reproducibility, document critical parameters such as coupling efficiency, deprotection times, and solvent gradients. Known compounds should reference prior synthesis protocols, while novel derivatives require detailed spectral data (e.g., ¹H/¹³C NMR, IR) in supplementary materials .

Q. How should researchers validate the enzymatic activity of this compound in ACE/ACE2 assays?

Use fluorometric or colorimetric assays to monitor cleavage at the Phe-Arg bond. For fluorometric assays, pair this compound with a quenched fluorescent reporter (e.g., AMC). Include positive controls (e.g., purified ACE/ACE2) and negative controls (e.g., enzyme inhibitors like captopril). Optimize reaction conditions (pH 7.4, 37°C) and substrate concentrations (typically 0.1–1 mM) to ensure linear kinetics. Data should be normalized to enzyme activity units and compared against established substrates like Hip-His-Leu .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported kinetic parameters (e.g., Kₘ, Vₘₐₓ) for this compound across studies?

Discrepancies often arise from differences in assay conditions (e.g., buffer composition, temperature) or enzyme sources (e.g., recombinant vs. tissue-extracted ACE). To address this:

- Standardize assays using reference enzymes (e.g., human recombinant ACE2).

- Perform Michaelis-Menten analysis with at least five substrate concentrations.

- Use statistical tools (e.g., ANOVA) to compare datasets and identify outliers. Cross-validate findings with orthogonal methods, such as isothermal titration calorimetry (ITC), to confirm binding affinities .

Q. What strategies optimize the use of this compound in high-throughput screening (HTS) for drug discovery?

- Automation : Integrate robotic liquid handlers for precise dispensing.

- Miniaturization : Use 384-well plates to reduce reagent costs.

- Signal-to-noise optimization : Pre-test compounds for autofluorescence or absorbance interference.

- Data analysis : Apply Z’-factor calculations to validate assay robustness. For hit confirmation, combine HTS data with SPR (surface plasmon resonance) to assess binding kinetics .

Q. How can this compound be adapted for cross-disciplinary applications (e.g., cardiovascular disease models or viral entry studies)?

- Cardiovascular research : Couple the substrate with tissue-specific ACE2 overexpression models (e.g., endothelial cells) to study hypertension pathways.

- Virology : Exploit ACE2’s role as a SARS-CoV-2 receptor by using this compound to probe competitive inhibition of viral spike protein binding.

- Imaging : Conjugate the peptide with near-infrared dyes for in vivo visualization of ACE2 activity in animal models .

Q. What are the best practices for integrating this compound data into publications to ensure reproducibility?

- Experimental section : Detail synthesis protocols, storage conditions, and batch-specific purity data.

- Supplementary materials : Include raw kinetic datasets, HPLC chromatograms, and spectral validation.

- Citations : Reference prior studies using analogous substrates (e.g., Hip-His-Leu) to contextualize methodological choices.

- Ethical compliance : Explicitly state that the compound is for research use only, not human trials .

Methodological Design and Validation

Q. How should researchers design a study to compare this compound with novel ACE/ACE2 substrates?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Ensure access to validated enzymes and analytical instruments (e.g., HPLC).

- Novelty : Test substrates with modified residues (e.g., D-amino acids) to improve stability.

- Ethics : Adhere to institutional guidelines for synthetic peptide use.

- Analysis : Use pairwise statistical comparisons (e.g., Student’s t-test) to highlight performance differences .

Q. What analytical techniques are critical for troubleshooting inconsistent activity data in this compound assays?

- Purity assessment : Re-analyze peptide batches via HPLC-MS to rule out degradation.

- Enzyme activity validation : Test enzymes with a control substrate (e.g., Abz-FRK(Dnp)-P) to confirm functionality.

- Buffer interference checks : Test assay buffers for contaminants (e.g., metal ions) using ICP-MS.

- Data triangulation : Combine kinetic data with structural analysis (e.g., molecular docking simulations) to identify steric hindrance or binding inefficiencies .

Data Management and Collaboration

Q. How can researchers leverage open-access datasets to contextualize findings from this compound experiments?

- Repositories : Upload raw data to platforms like Zenodo or Figshare with DOIs for citability.

- Cross-disciplinary databases : Query proteomics databases (e.g., UniProt) for ACE2 homologs to compare substrate specificity.

- Collaborative frameworks : Use platforms like GitHub to share code for kinetic modeling or statistical analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.